7-Isopentyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that belongs to the class of compounds known as xanthines. These compounds are characterized by their structural features and biological activities, particularly in relation to their roles as bronchodilators and potential therapeutic agents in various medical conditions.
This compound can be classified under pharmaceuticals due to its relevance in drug development, particularly in respiratory therapy. It is structurally related to other xanthine derivatives, which are widely studied for their pharmacological properties. The compound's classification also includes its potential use in treating cardiovascular diseases and inflammatory conditions.
The synthesis of 7-isopentyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione typically involves several steps:
Technical details regarding the reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity.
The molecular structure of 7-isopentyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione can be represented by the following molecular formula:
The structural representation includes a purine ring system with various substituents that contribute to its biological activity.
The compound can be depicted using standard chemical notation, including SMILES and InChI formats:
CC(C)CCN1C(=O)N(C(=O)c2[nH]cnc12)C(C)CInChI=1S/C17H24N4O2S/c1-10(2)5-6-11-20-17(22)21(11)15(19)14-13(18)12(16(20)22)4-3/h10,12-14H,5-9H2,1-4H3The compound can undergo various chemical reactions typical of xanthines:
Technical details regarding these reactions include specific reagents used, reaction times, and yields.
The mechanism of action of 7-isopentyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione primarily involves:
Data from pharmacological studies would provide insights into the specific pathways influenced by this compound.
The physical properties of 7-isopentyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione include:
Chemical properties involve stability under various conditions (pH, temperature), reactivity with other compounds, and potential degradation pathways.
Relevant data from studies on similar compounds can provide comparative insights into stability and reactivity.
7-Isopentyl-3-methyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione has several potential applications in scientific research and pharmaceuticals:
These applications highlight the compound's significance in both clinical and experimental settings.
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5